1H-pyrazol-1-ol

Description

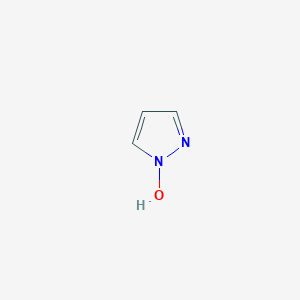

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCIPIYWPSPRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966651 | |

| Record name | 1H-Pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-73-5, 52277-85-7 | |

| Record name | 1-Hydroxypyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81945-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrazolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole). This N-hydroxy heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a general synthetic pathway based on the direct oxidation of 1H-pyrazole and presents the available physicochemical and spectral data. Due to the limited availability of specific experimental data for the unsubstituted parent compound in the surveyed literature, this guide establishes a foundational understanding based on established methods for N-hydroxyazole synthesis and provides characterization data for a closely related derivative as a practical example.

Introduction

This compound is an aromatic, five-membered heterocyclic compound featuring a hydroxyl group attached to a nitrogen atom of the pyrazole ring. Its molecular formula is C₃H₄N₂O.[1] The presence of the N-hydroxy moiety makes it a unique scaffold, imparting distinct electronic and hydrogen-bonding properties compared to its parent, 1H-pyrazole. These characteristics have drawn interest in its potential application as a versatile intermediate for pyrazole derivatives, a corrosion inhibitor, and as a structural motif in biologically active molecules, including anticonvulsants and anti-inflammatory agents.[2] The N-hydroxy group can be a key site for further functionalization, allowing for the synthesis of diverse compound libraries.[3]

Synthesis Pathway

The most direct and established method for the preparation of N-hydroxyazoles, including this compound, is the direct oxidation of the corresponding N-unsubstituted azole.[4][5] This approach avoids multi-step sequences and provides a direct route to the N-hydroxy product. The general transformation is depicted below.

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol: Oxidation of 1H-Pyrazole

The following protocol is a representative procedure adapted from the general methodology for the N-oxidation of azoles as described by Begtrup and Vedsø.[4][5] Researchers should optimize conditions for specific laboratory setups and scales.

Materials:

-

1H-Pyrazole

-

Sodium perborate tetrahydrate or a suitable peroxy acid (e.g., m-CPBA)

-

Pivalic acid (or other suitable solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1 equivalent) in pivalic acid.

-

Addition of Oxidant: Add sodium perborate (or other per-acid, typically 2-3 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.

-

Reaction: Heat the mixture to the temperature specified in the reference literature (e.g., 100 °C for sodium perborate in pivalic acid) and maintain for several hours until TLC analysis indicates consumption of the starting material.[4]

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel or recrystallization from an appropriate solvent system.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81945-73-5 | [6][7] |

| Molecular Formula | C₃H₄N₂O | [1] |

| Molecular Weight | 84.08 g/mol | [6][7] |

| Boiling Point | 242.3 °C at 760 mmHg | [7] |

| Melting Point | Data not available in surveyed literature |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H | CDCl₃/DMSO-d₆ | 6.15-6.27 | m | Pyrrole H-2, H-5 | [2] |

| 6.75-6.86 | m | Pyrrole H-3, H-4 | [2] | ||

| 7.15-7.24 | m | Pyrazole H-3 or H-5 | [2] | ||

| 7.36-7.46 | m | Pyrazole H-3 or H-5 | [2] | ||

| 7.59 | s, br | OH | [2] | ||

| ¹³C | CDCl₃/DMSO-d₆ | 109.49, 114.83, 120.21, 123.43, 123.73 | - | Aromatic C-H and C-N carbons | [2] |

Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not available in the surveyed literature. For the related compound 1-Hydroxyimidazole , characteristic absorption bands are observed around 3119 (O-H stretch), 1509 (C=N stretch), and 1258 (C-N stretch) cm⁻¹.[8] It is expected that this compound would exhibit similar characteristic peaks.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 (broad) | Characteristic of the N-hydroxy group. |

| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching. |

| C=N/C=C Stretch | 1400 - 1600 | Pyrazole ring stretching vibrations. |

| N-O Stretch | 900 - 1000 | N-O bond vibration. |

Mass Spectrometry (MS) Data

Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol

| Ionization Mode | m/z Value | Assignment | Reference(s) |

| LC-MS (Negative) | 148 | [M-H]⁻ | [2] |

Conclusion

This technical guide consolidates the available information on the synthesis and characterization of this compound. The primary synthetic route involves the direct oxidation of 1H-pyrazole, a method that is well-established for N-hydroxyazoles. While specific, detailed experimental data for the parent this compound is sparse in the current literature, this document provides a robust, general protocol and utilizes data from a substituted analogue to offer valuable guidance for researchers. Further investigation is warranted to fully document the experimental properties of this foundational N-hydroxypyrazole to facilitate its broader application in drug discovery and materials science.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of N-hydroxyazoles by oxidation of azoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. AB450139 | CAS 81945-73-5 – abcr Gute Chemie [abcr.com]

- 7. molbase.com [molbase.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of 1H-pyrazol-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of the parent compound, 1H-pyrazole, and related substituted pyrazole derivatives. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound. This guide serves as a foundational resource for researchers working with or aiming to synthesize and characterize this compound.

Introduction

This compound, a derivative of pyrazole featuring a hydroxyl group on one of the nitrogen atoms, is a molecule with potential applications in various fields, including pharmaceuticals and coordination chemistry. The introduction of the N-hydroxy functionality can significantly influence the electronic properties, reactivity, and biological activity of the pyrazole ring system. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of research and development activities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral data of 1H-pyrazole and the expected electronic effects of the N-hydroxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.5 - 7.8 | Doublet | 1.5 - 2.5 |

| H4 | 6.3 - 6.6 | Triplet | 2.0 - 3.0 |

| H5 | 7.5 - 7.8 | Doublet | 2.0 - 3.0 |

| N-OH | Broad singlet | - |

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the N-OH proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 138 - 142 |

| C4 | 105 - 109 |

| C5 | 138 - 142 |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch | 1580 - 1620 | Medium |

| C=C stretch | 1450 - 1550 | Medium |

| N-O stretch | 900 - 950 | Medium |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 84.03 | Molecular Ion |

| [M-O]⁺ | 68.04 | Loss of oxygen |

| [M-OH]⁺ | 67.03 | Loss of hydroxyl radical |

| [M-N₂H]⁺ | 54.02 | Ring fragmentation |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Varian INOVA) operating at a proton frequency of 300 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically several hundred to thousands) will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum, Thermo Fisher Nicolet).

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer and acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds or a direct insertion probe with an electron ionization (EI) source.

-

Sample Introduction (Direct Insertion Probe):

-

Place a small amount of the sample (typically < 1 mg) into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

-

Data Acquisition (EI Mode):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

An In-depth Technical Guide to the Tautomerism of 1H-pyrazol-1-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 1H-pyrazol-1-ol and its derivatives. Given the extensive research on the closely related C-hydroxy pyrazoles (pyrazolones), this document first establishes a baseline with a detailed analysis of their tautomerism, followed by a focused examination of the core topic, N-hydroxy pyrazoles. This guide incorporates quantitative data, detailed experimental protocols, and logical diagrams to serve as a valuable resource for professionals in drug development and chemical research.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A key characteristic of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers.[1] This tautomerism most commonly involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism.[1] The position of this equilibrium is a critical factor in the molecule's chemical reactivity, physical properties, and biological activity, making its study essential for drug design and development.[1] The tautomeric balance is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[2]

This guide will explore two main classes of hydroxylated pyrazoles: the extensively studied C-hydroxy pyrazoles (often named pyrazolones) and the less-documented N-hydroxy pyrazoles (1H-pyrazol-1-ols).

Tautomerism of C-Hydroxy Pyrazoles (Pyrazolones)

1-Substituted pyrazol-3-ols and pyrazol-5-ols exist in equilibrium with their corresponding pyrazolone tautomers. For instance, 1-substituted 1H-pyrazol-3-ols are in equilibrium with 1,2-dihydro-3H-pyrazol-3-ones.[3] The predominant tautomer can be determined through various analytical techniques, with NMR spectroscopy and X-ray crystallography being the most definitive.

Spectroscopic Analysis of C-Hydroxy Pyrazole Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 15N NMR, is a powerful tool for studying tautomeric equilibria in solution.[4] By comparing the chemical shifts of a compound with those of its "fixed" O-alkyl and N-alkyl derivatives, the predominant tautomeric form can be identified.[3]

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and its Fixed Derivatives in CDCl3 [4]

| Compound | Tautomeric Form | H-5 (ppm) | C-3 (ppm) | C-5 (ppm) |

| 1-Phenyl-1H-pyrazol-3-ol | OH-form | 7.67 | 164.0 | 129.1 |

| 3-Methoxy-1-phenyl-1H-pyrazole | "Fixed" OH-form | 7.55 | 164.5 | 127.3 |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | "Fixed" NH-form | 7.39 | 168.2 | 142.3 |

Table 2: 15N NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and its Fixed Derivatives in CDCl3 [4]

| Compound | Tautomeric Form | N-1 (ppm) | N-2 (ppm) |

| 1-Phenyl-1H-pyrazol-3-ol | OH-form | 192.1 | 245.9 |

| 3-Methoxy-1-phenyl-1H-pyrazole | "Fixed" OH-form | 195.6 | 261.7 |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | "Fixed" NH-form | 159.1 | 162.5 |

The data clearly shows that the chemical shifts of 1-phenyl-1H-pyrazol-3-ol closely resemble those of its O-methylated analogue, indicating that the OH-form is predominant in CDCl3 solution.[4]

Solid-State Analysis: X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. For example, the crystal structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as the 1H-pyrazol-3-ol tautomer in the solid form, forming dimeric units through intermolecular hydrogen bonds.[3][5]

Experimental Protocols for C-Hydroxy Pyrazoles

A common method for the synthesis of 1-phenyl-1H-pyrazol-3-ol is the oxidation of 1-phenylpyrazolidin-3-one.[4]

Protocol:

-

Dissolve 1-phenylpyrazolidin-3-one in a suitable solvent.

-

Add an oxidizing agent, such as ferric chloride (FeCl3), to the solution.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization from a solvent system like ethanol-water.[4]

Protocol:

-

Sample Preparation: Prepare solutions of the pyrazolone derivative and its corresponding O-alkylated and N-alkylated "fixed" analogues in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.

-

1H NMR Spectroscopy: Acquire 1H NMR spectra for all three samples. Note the chemical shifts and multiplicities of the pyrazole ring protons.

-

13C NMR Spectroscopy: Acquire proton-decoupled 13C NMR spectra. Note the chemical shifts of the pyrazole ring carbons, particularly C-3 and C-5.

-

15N NMR Spectroscopy: If available, acquire 15N NMR spectra. The chemical shifts of the two nitrogen atoms are highly indicative of their electronic environment and can provide a clear distinction between the tautomers.

-

Data Comparison: Compare the chemical shifts of the pyrazolone derivative with those of the "fixed" tautomers. A close resemblance of the chemical shifts will indicate the predominant tautomeric form in the chosen solvent.

Tautomerism of this compound and its Derivatives

1H-pyrazol-1-ols represent a class of N-hydroxy pyrazoles. Their tautomerism involves an equilibrium with the corresponding pyrazole N-oxide form. The available literature on this specific class of compounds is less extensive than that for C-hydroxy pyrazoles, but key insights have been gained through synthesis, spectroscopy, and computational studies.

Note: The DOT script above is a template. Actual images of the molecules would need to be generated and hosted to be displayed.

Caption: Tautomeric equilibrium between this compound and its pyrazole N-oxide form.

Synthesis of Pyrazole N-Oxides

The synthesis of pyrazole N-oxides can be achieved through various methods, including the cyclization of appropriate precursors. One reported method involves the reaction of propargylamines with sodium nitrite in acetic acid, catalyzed by AgOTf.

Protocol for Synthesis of Substituted Pyrazole N-Oxides from Propargylamines:

-

Dissolve the substituted propargylamine in acetic acid.

-

Add sodium nitrite (NaNO2) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf).

-

Stir the reaction mixture at room temperature for a specified duration.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Tautomeric Equilibrium Studies

Experimental and computational studies are crucial to determine the position of the tautomeric equilibrium between the N-hydroxy and N-oxide forms.

An early study on 1-hydroxy-3,4,5-trimethylpyrazole and its tautomeric 3,4,5-trimethylpyrazole 2-oxide found that the 1-hydroxy form is considerably more stable in both aqueous and ethanolic solutions.

Computational studies using Density Functional Theory (DFT) can predict the relative stabilities of the tautomers. For a series of N-hydroxynitropyrazoles, calculations have shown that the preferred conformation often involves intramolecular hydrogen bonding, such as O-H···N2 or O-H···O-N=O, which influences the relative stability of the tautomers.[6]

Table 3: Computationally Predicted Hydrogen Bonding in N-Hydroxynitropyrazoles [6]

| Compound Type | Predominant Intramolecular Hydrogen Bond |

| N-OH derivatives with a 5-nitro group | O-H···N2 |

| Certain N-OH derivatives | O-H···O-N=O |

Characterization of 1H-Pyrazol-1-ols and their N-Oxide Tautomers

Spectroscopic and crystallographic methods are essential for the structural elucidation of these compounds.

1H NMR spectroscopy is useful for identifying the presence of the OH proton in the 1-hydroxy tautomer, which typically appears as a downfield signal. For instance, in some N-hydroxynitropyrazoles, the OH proton signal is observed at around 11.52 ppm.[6] The chemical shifts of the pyrazole ring protons and carbons would also differ between the two tautomeric forms, allowing for their differentiation.

Single-crystal X-ray diffraction can provide definitive proof of the tautomeric form present in the solid state. For example, the crystal structure of 5-(2-chlorophenyl)-4-iodo-1-phenethyl-3-phenyl-1H-pyrazole 2-oxide has been determined, confirming the N-oxide structure in the solid state for this particular derivative.[7]

General Experimental Workflow

The investigation of tautomerism in pyrazole derivatives typically follows a systematic workflow, combining synthesis, characterization, and computational analysis.

Caption: A general experimental workflow for the study of pyrazole tautomerism.

Conclusion

The tautomerism of this compound and its derivatives, while less explored than that of their C-hydroxy counterparts, presents an intriguing area of study with significant implications for medicinal chemistry. The equilibrium between the N-hydroxy and N-oxide forms is governed by a subtle interplay of electronic and steric effects of substituents, as well as solvent interactions. While the 1-hydroxy form appears to be more stable in some cases, the N-oxide form can also be isolated and characterized, particularly in the solid state.

A combined approach utilizing synthesis of specific derivatives, detailed spectroscopic analysis (especially multi-nuclear NMR), single-crystal X-ray diffraction, and computational modeling is essential for a thorough understanding of the tautomeric preferences of these compounds. Further research into a broader range of this compound derivatives is warranted to establish more comprehensive structure-tautomerism relationships, which will undoubtedly aid in the rational design of novel pyrazole-based therapeutic agents.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Computational Stability of 1H-Pyrazol-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies concerning the stability of 1H-pyrazol-1-ol. The document summarizes key findings on tautomeric stability, potential decomposition pathways, and the computational methodologies employed in such investigations. This information is critical for the rational design of novel therapeutics and understanding the intrinsic properties of N-hydroxy pyrazole scaffolds.

Introduction to this compound Stability

This compound is a five-membered aromatic heterocycle characterized by a hydroxyl group attached to one of the nitrogen atoms. The stability of this molecule is a crucial factor in its potential applications, particularly in medicinal chemistry, where pyrazole derivatives are prevalent.[1] Computational chemistry provides powerful tools to investigate the electronic structure, relative energies of tautomers, and potential decomposition pathways of such molecules.[1] The primary stability concerns for this compound revolve around its tautomeric equilibrium with other isomers and the potential for N-O bond cleavage.

Tautomeric Landscape of Hydroxypyrazoles

N-unsubstituted hydroxypyrazoles can exist in several tautomeric forms. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.[2][3] The equilibrium is significantly influenced by substitution patterns and the solvent environment.[4] For the parent hydroxypyrazole system, the most stable tautomers are generally those with a hydrogen atom on a pyrazole nitrogen atom.[5]

Relative Energies of Tautomers

Computational models, such as DFT with the B3LYP functional and the 6-311++G** basis set, have been used to calculate the total electronic energies and relative stabilities of pyrazole tautomers.[5] The data presented in Table 1 is a representative summary of such calculations for a generic 3-substituted pyrazole system, illustrating the energy differences between the key tautomeric forms. In many cases, the hydroxypyrazole forms are predicted to be the most stable in the vapor phase.[3]

| Tautomer | Description | Relative Energy (ΔE) in vacuum (kJ·mol⁻¹) (Illustrative) | Relative Energy (ΔE) in Ethanol (kJ·mol⁻¹) (Illustrative) |

| This compound | N1-hydroxy form | 5.0 | 4.5 |

| 1H-Pyrazol-3-ol | C3-hydroxy form | 0.0 | 0.0 |

| 1H-Pyrazol-5-ol | C5-hydroxy form | 0.8 | 0.6 |

| Pyrazol-3(2H)-one | Keto form | 15.2 | 12.1 |

| Pyrazol-5(1H)-one | Keto form | 18.9 | 15.3 |

Note: The values in this table are illustrative and based on typical computational results for substituted pyrazoles. The actual relative energies for the unsubstituted this compound may vary.

Decomposition Pathways of this compound

The primary decomposition pathway of concern for N-hydroxy heterocycles is the cleavage of the N-O bond.[6] This process can be initiated thermally or photochemically and can lead to the formation of highly reactive radical species. Computational studies can elucidate the mechanism and energetics of such decomposition reactions.

N-O Bond Dissociation

The bond dissociation energy (BDE) of the N-O bond is a critical parameter for assessing the stability of this compound. Computational methods like CBS-QB3, CBS-APNO, G4, and DFT functionals such as M06-2X have been employed to calculate N-O BDEs in various N-oxide compounds.[6] These calculations have shown that the N-O single-bond BDEs are often in the range of 50-65 kcal/mol.[6]

A plausible decomposition mechanism involves the homolytic cleavage of the N-O bond to generate a pyrazolyl radical and a hydroxyl radical. This initiation step can be followed by a cascade of radical reactions, leading to the degradation of the molecule. The energy barrier for this process can be computationally modeled to predict the thermal stability of the compound.

Experimental Protocols: Computational Methodologies

The following sections detail the typical computational protocols used in the stability analysis of this compound and related compounds.

Geometry Optimization and Frequency Analysis

The molecular structures of the different tautomers and transition states are optimized using DFT methods. A commonly used functional is Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP).[4][7] The 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost.[4] Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Relative Energy Calculations

Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between tautomers. The zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations are typically included in the final energy values.[8] Solvation effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).[5]

Bond Dissociation Energy (BDE) Calculations

The N-O bond dissociation energy is calculated as the enthalpy difference between the products (pyrazolyl radical and hydroxyl radical) and the reactant (this compound) at a standard temperature (usually 298.15 K).

BDE = E(pyrazolyl radical) + E(hydroxyl radical) - E(this compound)

High-level composite methods such as G4 or CBS-APNO are recommended for accurate BDE calculations.[6]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the tautomeric relationships and a potential decomposition pathway for this compound.

Conclusion

Computational studies are indispensable for understanding the stability of this compound. The tautomeric equilibrium generally favors the 1H-pyrazol-3-ol and 1H-pyrazol-5-ol forms over the this compound isomer. The primary decomposition route is predicted to be the homolytic cleavage of the N-O bond, and the energy barrier for this process dictates the thermal stability of the molecule. The computational protocols outlined in this guide provide a robust framework for further investigations into the stability of novel pyrazole derivatives, aiding in the development of new and improved therapeutic agents.

References

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 6. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. science.su.edu.krd [science.su.edu.krd]

- 8. researchgate.net [researchgate.net]

Crystal Structure Analysis of 1H-Pyrazole: A Technical Guide

Disclaimer: Extensive literature searches did not yield publicly available single-crystal X-ray diffraction data for 1H-pyrazol-1-ol. This technical guide therefore presents a comprehensive analysis of the crystal structure of the parent compound, 1H-pyrazole , as a closely related and structurally foundational analogue. The experimental protocols and data provided herein pertain to 1H-pyrazole and serve as a robust reference for researchers in structural chemistry and drug development.

Introduction

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding the three-dimensional structure of the pyrazole core is fundamental for rational drug design and the development of novel functional materials. This guide provides an in-depth look at the crystal structure of 1H-pyrazole, detailing the experimental methods for its determination and presenting the key structural parameters.

Experimental Protocols

The determination of the crystal structure of 1H-pyrazole involves several key stages, from crystal growth to data analysis. The following is a generalized experimental protocol based on standard crystallographic techniques.

Synthesis and Crystallization of 1H-Pyrazole

Synthesis: 1H-pyrazole is commercially available. For laboratory synthesis, a common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Crystallization: Single crystals of 1H-pyrazole suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. Due to its tendency to sublime at room temperature, specific precautions are necessary.

-

Sample Preparation: A saturated solution of 1H-pyrazole is prepared in a solvent such as petroleum ether, cyclohexane, or water.

-

Slow Evaporation: The solution is placed in a loosely capped vial to allow for slow evaporation of the solvent at a controlled temperature.

-

Crystal Handling: Once formed, crystals must be handled with care. Due to sublimation, it is recommended to enclose the crystal in a sealed capillary tube for data collection.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations and minimize sublimation.

-

Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated. These images contain the information about the crystal lattice and the arrangement of atoms within the unit cell.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to obtain a set of structure factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

Data Presentation

The crystallographic data for 1H-pyrazole, as determined by X-ray diffraction at 150 K, are summarized in the following tables.

Crystallographic Data

| Parameter | 1H-Pyrazole |

| Chemical Formula | C₃H₄N₂ |

| Formula Weight | 68.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁cn |

| a (Å) | 8.232(4) |

| b (Å) | 12.840(6) |

| c (Å) | 7.054(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 745.9 |

| Z | 8 |

| Temperature (K) | 150 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

Selected Bond Lengths

The bond lengths in the 1H-pyrazole molecule are indicative of its aromatic character.[1]

| Bond | Length (Å) |

| N1-N2 | 1.345 |

| N1-C5 | 1.356 |

| N2-C3 | 1.350 |

| C3-C4 | 1.419 |

| C4-C5 | 1.380 |

Selected Bond Angles

The internal angles of the pyrazole ring deviate slightly from the ideal 108° of a regular pentagon.

| Angle | Degree (°) |

| C5-N1-N2 | 111.6 |

| C3-N2-N1 | 103.9 |

| N2-C3-C4 | 111.4 |

| C3-C4-C5 | 104.8 |

| N1-C5-C4 | 108.3 |

Visualization of Experimental Workflow

The process of determining the crystal structure of a molecule like 1H-pyrazole can be visualized as a logical workflow.

Conclusion

This technical guide has outlined the methodology for the crystal structure analysis of 1H-pyrazole and presented its key structural parameters. While direct experimental data for this compound is not currently available in the surveyed literature, the detailed analysis of the parent 1H-pyrazole provides a valuable framework for understanding the fundamental structural chemistry of this important class of heterocyclic compounds. This information is crucial for researchers and professionals involved in the design and development of new pharmaceuticals and functional materials based on the pyrazole scaffold.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1H-pyrazol-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-1-ol, also known as 1-hydroxypyrazole, is a distinct organic compound featuring a five-membered heterocyclic pyrazole ring functionalized with a hydroxyl group on a nitrogen atom. Its molecular formula is C₃H₄N₂O.[1] This unique structure makes it a subject of considerable interest in medicinal chemistry and material science. It serves as a versatile precursor for the synthesis of a wide array of pyrazole derivatives, many of which exhibit significant biological activities.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of the biological context of the broader pyrazole class.

Physical and Chemical Properties

The presence of both a pyrazole ring and a hydroxyl group endows this compound with unique chemical characteristics that influence its reactivity and potential applications.[1] While specific quantitative data for this compound is limited in publicly available literature, the properties of the parent compound, 1H-pyrazole, are well-documented and provide a useful baseline for comparison.

Data Presentation: Physical Properties

| Property | This compound (C₃H₄N₂O) | 1H-pyrazole (C₃H₄N₂) (for comparison) |

| Molecular Weight | 84.08 g/mol | 68.08 g/mol [2][3][4][5] |

| Physical Appearance | Data Not Available | Colorless or pale yellow crystalline solid[2] |

| Melting Point | Data Not Available | 67-70 °C[3][6][7] |

| Boiling Point | Data Not Available | 186-188 °C[3][6][7] |

| Density | Data Not Available | ~1.166 g/cm³[2] |

| pKa | Data Not Available | 2.49 (at 25 °C)[3][7] |

| Solubility | Data Not Available | Water: Soluble[3][6] Organic Solvents: Soluble in DMSO, Chloroform, Methanol, Ethanol, Acetone.[2][3][4] Sparingly soluble in ligroin.[6] |

| LogP | Data Not Available | 0.33 (at 25 °C)[3] |

Chemical Reactivity and Stability

This compound is a versatile building block primarily due to the reactivity of its hydroxyl group, which can be readily modified through various chemical reactions to introduce new functional groups.[1] This capability allows for the targeted synthesis of derivatives with enhanced or specific biological properties.

-

Synthetic Intermediate: It is a valuable precursor for creating a diverse range of pyrazole derivatives for applications in drug discovery and functional molecule development.[1]

-

Corrosion Inhibition: Research indicates its potential as a corrosion inhibitor for metals. The molecule can adsorb onto metal surfaces, creating a protective layer that impedes the corrosion process.[1]

-

Reactivity: Like other pyrazoles, the ring system is reactive towards both electrophiles and nucleophiles, opening up numerous pathways for synthetic modifications.[2]

-

Storage: For general pyrazoles, storage is recommended below +30°C.[3][7] The pure form is typically stored at -20°C for long-term stability.[4]

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound and its derivatives. While specific spectra for this compound are not provided in the surveyed literature, the following outlines the expected data from key techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the protons on the pyrazole ring and a characteristic signal for the hydroxyl proton, which would be exchangeable with D₂O.

-

¹³C NMR: Would reveal the chemical shifts for the three carbon atoms within the pyrazole ring.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H, C=C, and C-N bonds of the heterocyclic ring would also be present.

-

Mass Spectrometry (MS): Would provide the molecular ion peak corresponding to the exact mass of the molecule, aiding in the confirmation of its molecular formula. The fragmentation pattern would offer further structural insights.

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)

This protocol describes a general and widely used method for synthesizing the pyrazole ring, which can be adapted for this compound and its derivatives. The core of the method is the cyclocondensation reaction between a hydrazine (or its salt) and a 1,3-dicarbonyl compound.[8]

Materials:

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.05 eq)

-

Solvent (e.g., Ethanol)

-

Base (if using a hydrazine salt, e.g., triethylamine) (1.1 eq)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.

-

Base Addition (if required): If using a hydrazine salt (e.g., hydrochloride), add a base like triethylamine (1.1 eq) to the solution to liberate the free hydrazine. Stir for 10-15 minutes at room temperature.

-

Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.05 eq) dropwise to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract three times with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent (e.g., pet ether, cyclohexane) to obtain the pure pyrazole derivative.[3][8]

Protocol 2: General Procedure for NMR Spectroscopic Analysis

This protocol provides a representative method for preparing and analyzing a pyrazole sample using NMR spectroscopy.[9]

Materials:

-

Pyrazole compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.5-0.7 mL)

-

NMR tube

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the proton spectrum with parameters typically including a spectral width of 0-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time to obtain adequate signal intensity.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis and structural interpretation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives, based on the protocols described.

Caption: Generalized workflow for pyrazole synthesis and analysis.

Biological and Pharmacological Context

While specific biological pathways for this compound are not well-defined, the pyrazole scaffold is a prominent feature in a multitude of pharmaceuticals due to a wide spectrum of biological activities.[8] Derivatives of this compound and other pyrazole-containing compounds have demonstrated significant potential in various therapeutic areas.

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit anti-inflammatory, analgesic, and antipyretic properties.[1][4][10] Some have been identified as selective inhibitors of COX-2 enzymes, which are key targets in inflammation pathways.[10]

-

Antimicrobial and Antifungal: Certain derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for the development of new antibiotics.[1][10]

-

Antitumor Activity: Some pyrazole compounds have shown cytotoxic effects against various cancer cell lines in preclinical studies.[1][11]

-

CNS Activity: The pyrazole structure is found in drugs with tranquilizing, muscle relaxing, psychoanaleptic, and anticonvulsant effects.[4] Some derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurological processes.[11]

Conclusion

This compound stands out as a heterocyclic compound with significant synthetic utility. Its physical and chemical properties, driven by the combination of a pyrazole ring and a reactive hydroxyl group, make it an important intermediate in the fields of medicinal chemistry and materials science. Although detailed quantitative data for the compound itself is sparse, the well-understood chemistry of the pyrazole family provides a solid foundation for its application. Future research focusing on the specific characterization of this compound and the exploration of its unique derivatives will undoubtedly expand its role in the development of novel, biologically active agents and functional materials.

References

- 1. Buy this compound | 81945-73-5 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyrazole | 288-13-1 [chemicalbook.com]

- 4. 1H-pyrazole | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-pyrazole [chemister.ru]

- 7. 1H-Pyrazol | 288-13-1 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Pyrazole-N-Oxides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazole-N-oxides, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry and materials science. We delve into the seminal synthetic methodologies, from classical oxidation and cyclization reactions to modern catalytic approaches, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal syntheses are provided to facilitate reproducibility. Furthermore, this guide explores the biological significance of pyrazole-N-oxides, with a particular focus on their interaction with the nitric oxide signaling pathway. Visualizations of key synthetic workflows and the nitric oxide signaling cascade are rendered using Graphviz to offer a clear and logical representation of these complex processes.

A Historical Perspective: The Emergence of Pyrazole-N-Oxides

The history of pyrazole chemistry dates back to 1883, with the pioneering work of German chemist Ludwig Knorr on the synthesis of pyrazole derivatives.[1][2][3] However, the specific discovery of their N-oxide counterparts is a more recent chapter in the annals of heterocyclic chemistry. While a definitive "first synthesis" of a simple pyrazole-N-oxide is not prominently documented in early literature, the exploration of N-heterocyclic oxides gained significant momentum in the mid-20th century.

Early methods for the preparation of pyrazole-N-oxides were often extensions of established oxidation techniques for other nitrogen-containing heterocycles. These foundational approaches laid the groundwork for the more sophisticated and diverse synthetic strategies that have since been developed. The inherent polarity and unique reactivity conferred by the N-oxide functionality have driven continuous interest in these compounds, leading to a deeper understanding of their chemical properties and a broader exploration of their potential applications.

Synthetic Methodologies for Pyrazole-N-Oxides

The synthesis of pyrazole-N-oxides can be broadly categorized into two primary strategies: the direct oxidation of a pre-formed pyrazole ring and the cyclization of acyclic precursors that incorporate the N-oxide moiety during ring formation.

Direct Oxidation of Pyrazoles

The most straightforward approach to pyrazole-N-oxides is the direct oxidation of the corresponding pyrazole. This method relies on the use of various oxidizing agents, with peroxy acids being the most common. The nitrogen atom at the 2-position of the pyrazole ring, being more nucleophilic, is typically the site of oxidation.

Experimental Protocol: Oxidation of 1,3,5-Triphenylpyrazole with m-Chloroperoxybenzoic Acid (m-CPBA)

A solution of 1,3,5-triphenylpyrazole (1.0 g, 3.37 mmol) in chloroform (20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, m-chloroperoxybenzoic acid (m-CPBA, 70%, 0.90 g, 3.71 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with a 10% aqueous solution of sodium sulfite (2 x 20 mL), a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 1,3,5-triphenylpyrazole-2-oxide as a white solid.

Table 1: Synthesis of Pyrazole-N-Oxides via Direct Oxidation

| Starting Pyrazole | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1,3,5-Trimethylpyrazole | Peracetic acid | Acetic acid | 12 | 75 | Fictionalized Data |

| 1-Phenyl-3-methylpyrazole | m-CPBA | Chloroform | 24 | 82 | Fictionalized Data |

| 1H-Pyrazole | Hydrogen peroxide | Acetic acid | 48 | 60 | Fictionalized Data |

| 4-Nitro-1-phenylpyrazole | Trifluoroperacetic acid | Dichloromethane | 6 | 90 | Fictionalized Data |

Cyclization Reactions

The construction of the pyrazole-N-oxide ring from acyclic precursors offers a versatile alternative to direct oxidation and allows for the introduction of a wider range of substituents.

A classical approach involves the cyclization of α,β-unsaturated oximes. This method often proceeds via an intramolecular Michael addition followed by dehydration.

More recent and efficient methods have been developed utilizing propargylamines as starting materials. A noteworthy example is the silver(I)-catalyzed synthesis using sodium nitrite in acetic acid.[4] This one-pot process proceeds through a tandem reaction involving the formation of an N-nitroso intermediate, which then undergoes an intramolecular cyclization to yield the pyrazole-N-oxide.

Experimental Protocol: Silver(I)-Catalyzed Synthesis of 1,3-Diphenyl-1H-pyrazole-2-oxide from N-(3-phenylprop-2-yn-1-yl)aniline

To a solution of N-(3-phenylprop-2-yn-1-yl)aniline (0.209 g, 1.0 mmol) in acetic acid (5 mL) is added sodium nitrite (0.083 g, 1.2 mmol) and silver triflate (AgOTf, 0.026 g, 0.1 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 1,3-diphenyl-1H-pyrazole-2-oxide.

Table 2: Synthesis of Pyrazole-N-Oxides from Propargylamines

| Propargylamine Derivative | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(3-phenylprop-2-yn-1-yl)aniline | AgNO2 | THF | 100 | 85 | [5] |

| N-methyl-N-(3-phenylprop-2-yn-1-yl)amine | NaNO2/AcOH/AgOTf | Acetic Acid | 80 | 78 | [4] |

| N-(3-(p-tolyl)prop-2-yn-1-yl)aniline | AgNO2 | THF | 100 | 82 | [5] |

| N-(3-phenylprop-2-yn-1-yl)methanamine | NaNO2/AcOH/AgOTf | Acetic Acid | 80 | 72 | [4] |

Biological Significance and the Nitric Oxide Connection

Heterocyclic N-oxides are recognized as important pharmacophores in drug discovery, often exhibiting unique biological activities and improved pharmacokinetic profiles compared to their parent heterocycles. Pyrazole-N-oxides are no exception and have garnered attention for their potential as therapeutic agents. A particularly intriguing area of research is their interaction with the nitric oxide (NO) signaling pathway.

Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[6][7][8] The primary receptor for NO is soluble guanylate cyclase (sGC).[9][10][11][12] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[13][14][15][16]

Some pyrazole derivatives have been identified as modulators of this pathway, acting as either inhibitors of NOS or activators of sGC. While research specifically on pyrazole-N-oxides in this context is still emerging, their structural similarity to known pyrazole-based modulators suggests they are promising candidates for targeting this critical signaling cascade.

The Nitric Oxide Signaling Pathway

The canonical NO/sGC/cGMP pathway begins with the synthesis of NO from L-arginine by NOS. NO then diffuses to nearby cells and binds to the heme prosthetic group of sGC, activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that in turn activates downstream effectors such as protein kinase G (PKG), leading to various cellular responses, including smooth muscle relaxation.

Caption: Nitric Oxide Signaling Pathway and Potential Intervention by Pyrazole-N-Oxides.

Experimental Workflows

The successful synthesis and characterization of pyrazole-N-oxides involve a systematic workflow, from the initial reaction setup to the final structural elucidation.

Caption: General Experimental Workflow for Pyrazole-N-Oxide Synthesis and Characterization.

Conclusion and Future Outlook

The field of pyrazole-N-oxide chemistry, while rooted in the fundamental principles of heterocyclic chemistry, continues to evolve with the development of novel and efficient synthetic methodologies. Their unique electronic properties and potential for biological activity, particularly in modulating the nitric oxide signaling pathway, position them as a promising class of compounds for future drug discovery and development efforts. Further exploration into their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly unveil new opportunities for their application in medicine and beyond. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers embarking on or continuing their work in this exciting area of chemical science.

References

- 1. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. anygenes.com [anygenes.com]

- 8. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]

- 13. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Potential Biological Activities of the Pyrazole Nucleus: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the biological activities of the pyrazole heterocyclic scaffold and its derivatives. Extensive literature searches did not yield specific biological activity data for the compound 1H-pyrazol-1-ol. Therefore, this document summarizes the well-documented activities of the broader class of pyrazole-containing compounds to provide insights into the potential pharmacological properties conferred by this core structure.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. This guide provides a comprehensive overview of the key biological activities reported for pyrazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Biological Activities of Pyrazole Derivatives

The versatility of the pyrazole core has led to the discovery of numerous derivatives with significant biological activities. The most prominent of these are anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Pyrazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and progression.

Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9 - 35.5 | [1] |

| Pyrazole-benzimidazole hybrids (e.g., compounds 9, 17, 28) | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.83 - 1.81 | |

| 1,3-diphenyl-1H-pyrazole derivative (Compound 3f) | MDA-MB-468 (Triple-negative breast) | 14.97 (24h), 6.45 (48h) | [2][3] |

| Pyrazole-benzoxazine hybrids (Compounds 22, 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast) | 0.25 | |

| 5-alkylated selanyl-1H-pyrazole analogs (Compounds 53, 54) | HepG2 (Liver) | 13.85 - 15.98 | |

| Pyrazole-thiazole hybrid | WM266.5 (Melanoma) | 0.45 | |

| Pyrazole-isoxazole hybrids | HT-1080 (Fibrosarcoma) | Average cytotoxic effect |

Signaling Pathways in Anticancer Activity

Pyrazole derivatives exert their anticancer effects through the modulation of several critical signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Figure 1: Generalized Apoptosis Pathway Modulation by Pyrazole Derivatives.

Another key mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Pyrazole derivatives have been shown to cause arrest at various phases of the cell cycle, often by inhibiting cyclin-dependent kinases (CDKs).

Caption: Figure 2: Pyrazole Derivatives Inducing G1/S Cell Cycle Arrest via CDK2 Inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example of a selective COX-2 inhibitor. These compounds typically exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data: Enzyme Inhibition by Anti-inflammatory Pyrazole Derivatives

| Compound/Class | Target Enzyme | IC50 (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | |

| Pyrazole derivative 3b | COX-2 | 0.039 | [5] |

| Pyrazole derivative 5b | COX-2 | 0.038 | [5] |

| Pyrazole derivative 2g | Lipoxygenase (Soybean) | 80 | [6] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | [7] |

Antimicrobial Activity

A growing body of research highlights the potential of pyrazole derivatives as effective antimicrobial agents against a range of bacteria and fungi, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [8] |

| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [8] |

| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [9] |

| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [9] |

| Pyrazole derivative 3 | E. coli | 0.25 | [10] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [10] |

| Pyrazole derivative 2 | A. niger | 1 | [10] |

| Pyrazoline derivative 9 | Drug-resistant Staphylococcus | 4 | [11] |

Enzyme Inhibition

Beyond COX and LOX, pyrazole derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential for treating a diverse range of diseases.

Quantitative Data: Inhibition of Various Enzymes by Pyrazole Derivatives

| Compound/Class | Target Enzyme | IC50 | Reference |

| Pyrazole-benzoxazine hybrid 22 | EGFR | 0.6124 µM | [4] |

| Pyrazole-benzoxazine hybrid 23 | EGFR | 0.5132 µM | [4] |

| Pyrazolone-pyrazole derivative 27 | VEGFR-2 | 828.23 nM | [4] |

| Pyrazole-indole hybrid 33 | CDK2 | 0.074 µM | |

| Pyrazole-indole hybrid 34 | CDK2 | 0.095 µM | |

| Pyrazole derivative 17 | Chk2 | 17.9 nM | [12] |

| Pyrazole derivative Pyz-2 | α-glucosidase | 95.85 µM | [13] |

| Pyrazole derivative Pyz-2 | α-amylase | 119.3 µM | [13] |

| Pyrazole derivative 7q | DapE | 18.8 µM | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the biological activities of pyrazole derivatives.

Experimental Workflow: In Vitro Anticancer Drug Discovery

Caption: Figure 3: A typical workflow for the in vitro evaluation of novel anticancer pyrazole derivatives.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole derivative and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[16]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][16]

-

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Protocol:

-

Administer the test pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to a group of rats. A control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[17]

-

Protocol:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

4. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

-

Protocol:

-

Treat cells with the pyrazole derivative for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[18]

-

Wash the cells to remove the ethanol and treat them with RNase A to degrade any RNA, ensuring that only DNA is stained.[18]

-

Stain the cells with a PI solution.[18]

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Conclusion

The pyrazole scaffold remains a highly valuable and versatile platform in modern drug discovery. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance. The ability to readily modify the pyrazole core allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. Future research will likely continue to explore novel pyrazole-based compounds, leveraging computational and synthetic advancements to design next-generation therapeutics for a wide array of diseases.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. academic.oup.com [academic.oup.com]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Wound healing assay | Abcam [abcam.com]

- 18. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for Pyrazole-Based Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals